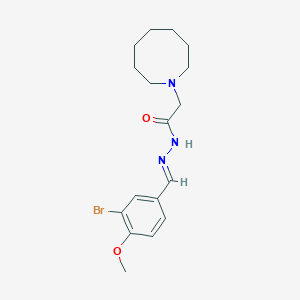
2-(1-azepanyl)-N'-(2-bromobenzylidene)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds typically involves condensation reactions between appropriate hydrazides and aldehydes or ketones to form hydrazone derivatives. For instance, hydrazone compounds were prepared and structurally characterized, demonstrating the versatility of these synthesis routes in generating compounds with specific functional groups and structural features (G. Sheng et al., 2015).
Molecular Structure Analysis
Molecular structure analysis of these compounds often involves X-ray crystallography, providing insights into their crystalline forms and molecular configurations. For example, detailed structural characterization of synthesized compounds revealed their crystallization in specific space groups, allowing a deeper understanding of their molecular geometry and stabilization mechanisms through hydrogen bonds and π···π interactions (G. Sheng et al., 2015).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
Hydrazone compounds, including related structures to "2-(1-azepanyl)-N'-(2-bromobenzylidene)acetohydrazide," have been synthesized and characterized. These studies often focus on the crystal structures, confirming their molecular configurations through various spectroscopic methods and X-ray crystallography. Such compounds have shown potential due to their structural properties and interactions, such as hydrogen bonds and π···π interactions, which could be crucial for biological activities (Sheng et al., 2015).
Biological Activities
The synthesized molecules, related to "2-(1-azepanyl)-N'-(2-bromobenzylidene)acetohydrazide," have been evaluated for various biological activities. Notably, urease inhibition studies have been conducted, indicating that such compounds can exhibit strong inhibitory activities, which might be valuable in the development of treatments against diseases where urease plays a significant role. The IC50 values from these studies provide insight into their efficacy as urease inhibitors (Sheng et al., 2015).
Antibacterial and Antifungal Properties
Research has also explored the antibacterial and antifungal properties of compounds structurally related to "2-(1-azepanyl)-N'-(2-bromobenzylidene)acetohydrazide." These studies highlight the potential of such molecules as antimicrobial agents, offering pathways for new drug development. The effectiveness of these compounds against various bacterial and fungal strains points to their broad-spectrum antimicrobial potential, which is crucial for addressing resistance issues (Aziz‐ur‐Rehman et al., 2014).
Anticancer Activity
Another significant area of application for these compounds includes anticancer research. The synthesis and evaluation of new molecules with potential anticancer activities have been a focus, indicating that modifications in the benzothiazole and related scaffolds can influence their antitumor properties. These studies are essential for understanding how structural variations can impact biological activity, paving the way for novel anticancer therapies (Osmaniye et al., 2018).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(azepan-1-yl)-N-[(E)-(2-bromophenyl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrN3O/c16-14-8-4-3-7-13(14)11-17-18-15(20)12-19-9-5-1-2-6-10-19/h3-4,7-8,11H,1-2,5-6,9-10,12H2,(H,18,20)/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQGOZFJKFADUIL-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC(=O)NN=CC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCN(CC1)CC(=O)N/N=C/C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-methylbutyl)-8-{[2-(methylthio)-3-pyridinyl]carbonyl}-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5525123.png)

![(4aS*,7aR*)-1-(1,2-benzisoxazol-3-ylacetyl)-4-propyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5525134.png)
![N'-[4-(benzyloxy)benzylidene]-2-bromobenzohydrazide](/img/structure/B5525145.png)

![N-benzyl-N-{2-[2-(2,3-dimethoxybenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B5525152.png)
![3,5,6-trimethyl-2-(methylthio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5525153.png)

![N-(3-fluoro-2-methylphenyl)-4-{6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}-1-piperazinecarboxamide](/img/structure/B5525173.png)


![4-{2-[(1-methyl-4-nitro-1H-pyrazol-3-yl)carbonyl]carbonohydrazonoyl}phenyl 4-methylbenzenesulfonate](/img/structure/B5525202.png)
![1-cyclohexyl-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-4-piperidinecarboxamide](/img/structure/B5525211.png)
